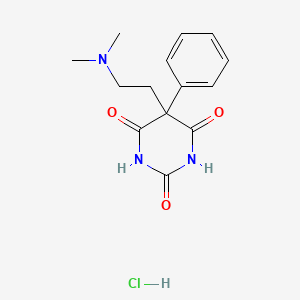

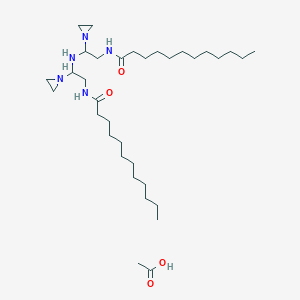

Trisodium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

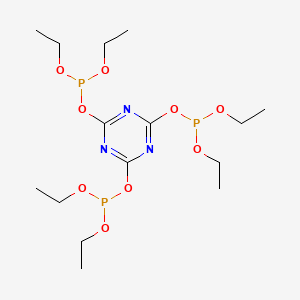

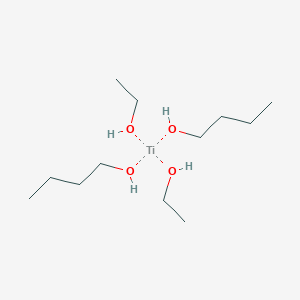

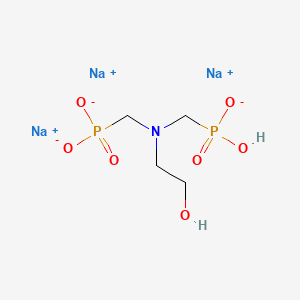

EINECS 282-462-5は、[[(2-ヒドロキシエチル)イミノ]ビス(メチレン)]ビスホスホン酸三ナトリウムとしても知られており、様々な産業分野や科学分野で広く用いられている化学化合物です。この化合物は、ホスホン酸基を含むユニークな分子構造を特徴としており、キレート化および捕捉プロセスにおいて非常に効果的です。

準備方法

合成経路と反応条件: [[(2-ヒドロキシエチル)イミノ]ビス(メチレン)]ビスホスホン酸三ナトリウムの合成は、通常、制御された条件下でホスホン酸をホルムアルデヒドおよびエタノールアミンと反応させることによって行われます。反応は水性媒体中で行われ、目的の生成物が形成されるようにpHを注意深く監視します。反応は次のように表すことができます。

H3PO3+2CH2O+NH2CH2CH2OH→C4H13N2O6P2⋅3Na

工業生産方法: 工業的な設定では、[[(2-ヒドロキシエチル)イミノ]ビス(メチレン)]ビスホスホン酸三ナトリウムの生産は、大型反応器を使用してスケールアップされます。このプロセスには、反応の効率を維持するために、反応物の連続的な添加と副生成物の除去が含まれます。最終生成物は、結晶化およびろ過技術によって精製され、様々な用途に適した高純度化合物が得られます。

反応の種類:

酸化: [[(2-ヒドロキシエチル)イミノ]ビス(メチレン)]ビスホスホン酸三ナトリウムは、特にヒドロキシル基およびアミン基で酸化反応を受ける可能性があります。一般的な酸化剤には、過酸化水素および過マンガン酸カリウムなどがあります。

還元: この化合物は、ホスホン酸基を標的とする水素化ホウ素ナトリウムなどの還元剤を使用して還元することができます。

置換: 置換反応は、アミン基で起こり、様々なアルキル基またはアリール基が水素原子と置き換わる可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム; 通常、水性または有機溶媒中で行われます。

還元: 水素化ホウ素ナトリウム; 反応は通常無水条件下で行われます。

置換: ハロアルカン、ハロアレーン; 反応は、水酸化ナトリウムなどの塩基の存在によって促進されます。

主な生成物:

酸化: ホスホン酸誘導体の生成。

還元: 還元されたホスホン酸化合物の生成。

置換: N-置換ホスホン酸誘導体の生成。

4. 科学研究での用途

[[(2-ヒドロキシエチル)イミノ]ビス(メチレン)]ビスホスホン酸三ナトリウムは、科学研究で幅広い用途を持っています。

化学: 様々な化学反応でキレート剤として使用され、金属イオンを捕捉します。

生物学: 金属補因子を結合する能力により、酵素阻害およびタンパク質相互作用を含む研究で使用されます。

医学: 骨吸収を阻害する能力により、骨粗鬆症などの骨関連疾患の治療における潜在的な用途について調査されています。

産業: 水処理プロセスで使用され、金属イオンを捕捉することによってスケール形成と腐食を防ぎます。

科学的研究の応用

Trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent in various chemical reactions to sequester metal ions.

Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to bind metal cofactors.

Medicine: Investigated for its potential use in treating bone-related disorders such as osteoporosis, owing to its ability to inhibit bone resorption.

Industry: Utilized in water treatment processes to prevent scale formation and corrosion by sequestering metal ions.

作用機序

[[(2-ヒドロキシエチル)イミノ]ビス(メチレン)]ビスホスホン酸三ナトリウムの作用機序は、金属イオンをキレート化する能力に関係しています。化合物中のホスホン酸基は、金属イオンと安定な錯体を形成し、それらを効果的に捕捉し、望ましくない化学反応への参加を防ぎます。このキレート化プロセスは、水処理や酵素阻害などの用途において重要です。

分子標的と経路:

金属イオン: 主な標的は、カルシウム、マグネシウム、鉄などの金属イオンです。

経路: この化合物は、金属依存性酵素を含む経路を阻害し、それらの活性を阻害します。

6. 類似の化合物との比較

[[(2-ヒドロキシエチル)イミノ]ビス(メチレン)]ビスホスホン酸三ナトリウムは、2つのホスホン酸基とエタノールアミン部分の存在によってユニークです。類似の化合物には以下が含まれます。

エチレンジアミン四酢酸 (EDTA): 4つのカルボン酸基を持つ広く使用されているキレート剤。

ニトリロ三酢酸 (NTA): 3つのカルボン酸基を持つもう1つのキレート剤。

ジエチレントリアミン五酢酸 (DTPA): 5つのカルボン酸基を含み、医療画像で使用されます。

ユニークさ: [[(2-ヒドロキシエチル)イミノ]ビス(メチレン)]ビスホスホン酸三ナトリウムには、ホスホン酸基とエタノールアミン基の両方が存在するため、他のキレート剤と比較して特定の用途でより効果的なユニークなキレート化特性が得られます。

類似化合物との比較

Trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate is unique due to its dual phosphonate groups and the presence of an ethanolamine moiety. Similar compounds include:

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with four carboxylate groups.

Nitrilotriacetic acid (NTA): Another chelating agent with three carboxylate groups.

Diethylenetriaminepentaacetic acid (DTPA): Contains five carboxylate groups and is used in medical imaging.

Uniqueness: The presence of both phosphonate and ethanolamine groups in trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate provides it with unique chelation properties, making it more effective in certain applications compared to other chelating agents.

特性

CAS番号 |

84215-55-4 |

|---|---|

分子式 |

C4H10NNa3O7P2 |

分子量 |

315.04 g/mol |

IUPAC名 |

trisodium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C4H13NO7P2.3Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |

InChIキー |

IOVSFBPYZNHZGM-UHFFFAOYSA-K |

正規SMILES |

C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。